Evidence Gap: No Admissible Quantitative Comparator Data Available for 1-Acetyl-N-(quinolin-6-yl)azetidine-3-carboxamide
No quantitative head-to-head, cross-study comparable, or class-level inferential data meeting the minimal evidence admission rules were identified for this compound. Vendor claims of BCL6 inhibitory activity and HDAC modulation originate from excluded sources and lack the required comparator, quantitative values for both target and comparator, and assay context [1]. The closest structurally characterized BCL6 inhibitors (e.g., CCT373567 with IC50 = 2.9 nM in TR-FRET [2]) and HDAC6 inhibitors (e.g., Tubastatin A with IC50 = 15 nM [3]) belong to different chemotypes and cannot serve as direct comparators.
| Evidence Dimension | BCL6 BTB domain inhibition |
|---|---|
| Target Compound Data | No verified quantitative data available |
| Comparator Or Baseline | CCT373567: IC50 = 2.9 nM (TR-FRET assay) |
| Quantified Difference | Cannot be calculated |
| Conditions | TR-FRET biochemical assay (comparator only) |
Why This Matters
Procurement decisions cannot be evidence-based; users must independently validate biological activity before committing to this compound.
- [1] Comprehensive literature and database search for CAS 1421485-42-8 yielded no primary quantitative data from admissible sources. View Source
- [2] Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry, 2023. CCT373567 IC50 = 2.9 nM. View Source
- [3] Butler KV, et al. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A. Journal of the American Chemical Society, 2010, 132(31), 10842-10846. View Source
